Enhanced In Vitro Anticancer Activity of Platinum Complexes Derived from 3-Oxo- vs. Non-Oxo Cyclobutane-1,1-Dicarboxylate
The introduction of a carbonyl group at the 3-position of 1,1-cyclobutanedicarboxylate dramatically enhances the cytotoxicity of resultant platinum(II) complexes. Complexes utilizing 3-oxocyclobutane-1,1-dicarboxylate as a leaving ligand (e.g., DN603, DN604) exhibit in vitro anticancer activity comparable to cisplatin and oxaliplatin, with low acute toxicity similar to carboplatin [1]. In contrast, the non-oxo analog, diethyl cyclobutane-1,1-dicarboxylate (CAS 3779-29-1), serves as an intermediate for carboplatin, a second-generation platinum drug with a distinct, generally lower potency and toxicity profile compared to the 3-oxo derived complexes [2]. This functionalization directly modulates the kinetic reactivity of the leaving group and the DNA-binding capabilities of the metal center [1].
| Evidence Dimension | In vitro anticancer activity (general cytotoxicity) and toxicity profile of derived Pt(II) complexes |
|---|---|
| Target Compound Data | Complexes with 3-oxocyclobutane-1,1-dicarboxylate leaving group show potent activity comparable to cisplatin and oxaliplatin; low acute toxicity similar to carboplatin (DN604). |
| Comparator Or Baseline | Complexes with non-oxo cyclobutane-1,1-dicarboxylate (e.g., carboplatin itself). |
| Quantified Difference | Qualitative shift: from standard second-generation profile (carboplatin) to a profile that matches the high potency of first/third-generation drugs (cisplatin/oxaliplatin) while retaining lower toxicity. |
| Conditions | Human cancer cell lines (A549, SK-OV-3, HT-29) and in vivo acute toxicity models. |
Why This Matters
This demonstrates that procurement of the 3-oxo derivative is essential for developing next-generation platinum drug candidates aiming to combine high potency with an improved safety margin.
- [1] Zhao, J.; Gou, S.; Liu, F. Potent Anticancer Activity and Possible Low Toxicity of Platinum(II) Complexes with Functionalized 1,1-Cyclobutanedicarboxylate as a Leaving Ligand. Chem. Eur. J. 2014, 20, 15216-15225. View Source
- [2] Synthesis and anticancer activity of diam(m)ine platinum(II) complexes with 3-oxo-cyclobutane-1,1-dicarboxylate as the leaving group. Res. Chem. Intermed. 2015, 41, 8725-8733. View Source
